molecular formula C13H12ClNO3 B12481051 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine

Cat. No.: B12481051
M. Wt: 265.69 g/mol
InChI Key: BRDDOQXDSXEDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-Chlorophenyl)furan-2-yl]methyl}glycine is a chemical research reagent intended for research and development purposes exclusively. This compound is strictly for laboratory use and is not approved for human therapeutic, diagnostic, or veterinary applications. Compounds featuring the 5-(chlorophenyl)furan scaffold are of significant interest in medicinal chemistry and drug discovery research . For instance, derivatives incorporating this core structure have been investigated as potential inhibitors of tubulin polymerization, a key target in anticancer research . Furthermore, structurally similar molecules containing both furan and amino acid elements are frequently explored as building blocks for the synthesis of more complex bioactive molecules . The integration of the glycine moiety in this compound may enhance its utility in developing peptide mimetics or modifying the physicochemical properties of lead structures. Researchers can employ this reagent in various exploratory studies, including but not limited to, the synthesis of novel heterocyclic compounds, the investigation of structure-activity relationships (SAR), and the development of potential pharmacologically active agents.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H12ClNO3/c14-10-3-1-2-9(6-10)12-5-4-11(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)

InChI Key

BRDDOQXDSXEDBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-(3-Chlorophenyl)furan-2-carbaldehyde

Principle : The aldehyde group in 5-(3-chlorophenyl)furan-2-carbaldehyde () reacts with glycine’s amine to form an imine intermediate, which is reduced to the secondary amine.

Procedure :

  • Aldehyde Synthesis : 5-(3-Chlorophenyl)furan-2-carbaldehyde is prepared via Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 3-chlorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (80°C, 12 hr).
  • Reductive Amination :
    • Mix aldehyde (1 eq), glycine (1.2 eq), and NaBH₃CN (1.5 eq) in methanol at 0°C.
    • Stir for 6 hr, then acidify with HCl to pH 3.
    • Purify via recrystallization (ethanol/water).

Key Data :

Step Reagents/Conditions Yield (%) Reference
Aldehyde synthesis Pd(PPh₃)₄, Na₂CO₃, 80°C 65–75
Reductive amination NaBH₃CN, MeOH, 0°C → rt 50–60

Advantages : Mild conditions; avoids protecting groups.
Challenges : Competing reduction of the furan ring; requires strict pH control.

Nucleophilic Substitution of Bromomethylfuran with Glycine

Principle : A bromomethylfuran intermediate reacts with glycine’s amine via SN2 mechanism.

Procedure :

  • Bromomethylfuran Synthesis :
    • Reduce 5-(3-chlorophenyl)furan-2-carbaldehyde to 5-(3-chlorophenyl)furan-2-methanol using NaBH₄ in ethanol (0°C, 2 hr).
    • Brominate with PBr₃ in dichloromethane (0°C, 1 hr).
  • Alkylation :
    • React bromomethylfuran (1 eq) with glycine (2 eq) and K₂CO₃ in DMF (60°C, 12 hr).
    • Neutralize with HCl and extract with ethyl acetate.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Alcohol synthesis NaBH₄, EtOH, 0°C 85–90
Bromination PBr₃, CH₂Cl₂, 0°C 70–75
Alkylation K₂CO₃, DMF, 60°C 60–65

Advantages : High regioselectivity; scalable.
Challenges : Handling PBr₃; potential over-alkylation.

Mitsunobu Reaction with Furan Methanol and Protected Glycine

Principle : Mitsunobu reaction couples 5-(3-chlorophenyl)furan-2-methanol with N-protected glycine.

Procedure :

  • Protection : Protect glycine’s amine as Boc-glycine using Boc₂O in THF/water (rt, 2 hr).
  • Mitsunobu Reaction :
    • Combine Boc-glycine (1 eq), furan methanol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF (0°C → rt, 12 hr).
    • Deprotect with TFA/DCM (1:1, 2 hr).

Key Data :

Step Reagents/Conditions Yield (%) Reference
Protection Boc₂O, THF/H₂O 90–95
Mitsunobu DIAD, PPh₃, THF 70–75
Deprotection TFA/DCM 95–98

Advantages : High stereochemical control; avoids harsh reductants.
Challenges : Cost of reagents (DIAD, PPh₃); multi-step synthesis.

Coupling of Furan Methylamine with Glycine Derivative

Principle : Amide bond formation between furan methylamine and a glycine derivative.

Procedure :

  • Methylamine Synthesis : Reduce 5-(3-chlorophenyl)furan-2-carbaldehyde to furan methylamine via reductive amination with NH₃ and NaBH₃CN.
  • Coupling : Activate glycine’s carboxyl group as an NHS ester (EDC/NHS, DCM, rt), then react with furan methylamine (1.2 eq) in DMF (rt, 6 hr).

Key Data :

Step Reagents/Conditions Yield (%) Reference
Methylamine synthesis NaBH₃CN, NH₃, MeOH 55–60
NHS ester formation EDC, NHS, DCM 80–85
Amide coupling DMF, rt 75–80

Advantages : Straightforward amide bond formation.
Challenges : Requires anhydrous conditions; intermediate instability.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Reductive amination 50–60 90–95 Moderate Low
Nucleophilic substitution 60–65 85–90 High Medium
Mitsunobu 70–75 95–98 Low High
Amide coupling 75–80 85–90 High Medium

Optimal Route : For large-scale synthesis, Method 2 (Nucleophilic substitution) balances yield and cost. For high purity, Method 3 (Mitsunobu) is preferred despite higher costs.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

Structural Similarities :

  • Both LMM5 and LMM11 contain aromatic heterocycles (1,3,4-oxadiazole) with substituted benzamide groups .
  • LMM11 includes a furan-2-yl substituent, akin to the furan core in the target compound .

Key Differences :

  • Core Structure : LMM5/LMM11 are oxadiazoles, whereas the target compound is a glycine-furan hybrid.
  • Functional Groups : LMM5/LMM11 feature sulfamoyl and benzamide groups, absent in the target compound.
  • Biological Activity : LMM5/LMM11 inhibit thioredoxin reductase in Candida albicans . The target compound’s activity remains uncharacterized in the evidence.

Vadadustat (Pyridine-Based Glycine Derivative)

Structural Similarities :

  • Vadadustat includes a glycine moiety linked to a heterocyclic scaffold (pyridine) and a 3-chlorophenyl group .
  • Both compounds have polar substituents (chlorophenyl) that may influence bioavailability.

Key Differences :

  • Heterocycle : Vadadustat’s pyridine core contrasts with the furan in the target compound.
  • Application : Vadadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used for anemia , while the target compound’s use is undefined.

Ranitidine-Related Compounds (Furan Derivatives)

Structural Similarities :

  • Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share a furan core with aminoalkyl or sulphanyl substituents .

Key Differences :

  • Functional Groups : Ranitidine derivatives feature sulphanyl and nitroacetamide groups, unlike the glycine linkage in the target compound.
  • Application : These compounds are H₂ receptor antagonists for gastric acid reduction , whereas the target compound’s pharmacological role is unexplored.

Pesticide Compounds (Cyprofuram and Flutolanil)

Structural Similarities :

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) contains a chlorophenyl group and a furan-like tetrahydrofuran ring .
  • Flutolanil includes a benzamide with trifluoromethyl and methoxyphenyl groups .

Key Differences :

  • Core Structure : Cyprofuram’s tetrahydrofuran contrasts with the aromatic furan in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
N-{[5-(3-Chlorophenyl)furan-2-yl]methyl}glycine Furan-glycine 3-Chlorophenyl, methylene bridge Not reported
LMM5/LMM11 1,3,4-Oxadiazole Benzamide, sulfamoyl Antifungal (thioredoxin reductase)
Vadadustat Pyridine-glycine 3-Chlorophenyl, methoxy HIF inhibitor (anemia treatment)
Ranitidine-related compounds Furan-sulphanyl Nitroacetamide, dimethylamino H₂ antagonist (gastric acid)
Cyprofuram Tetrahydrofuran Cyclopropanecarboxamide Fungicide (agrochemical)

Biological Activity

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is a compound of interest due to its potential biological activities, particularly as an agonist at glycine receptors and its implications in various neurological conditions. This article provides an overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Synthesis

The compound this compound features a furan ring substituted with a chlorophenyl group, which is linked to a glycine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Glycine Receptor Agonism

Research indicates that derivatives of this compound exhibit agonist activity at glycine receptors, particularly the NMDA receptor subtypes. The biological activity is characterized by:

  • Potency and Efficacy : The compound's potency varies across different NMDA receptor subtypes, with some derivatives demonstrating high efficacy (EC50 values in the low micromolar range) at GluN1/2C receptors while being inactive at others like GluN1/2B .
  • Mechanism of Action : The agonistic action is believed to involve binding at the glycine site, which is crucial for NMDA receptor activation. This mechanism suggests potential therapeutic applications in conditions where NMDA receptor modulation is beneficial, such as in neurodegenerative diseases and psychiatric disorders.

2. Pharmacological Evaluation

The pharmacological properties of this compound derivatives have been evaluated using two-electrode voltage-clamp (TEVC) techniques on recombinant NMDA receptor subtypes expressed in Xenopus oocytes. Key findings include:

CompoundNMDA Receptor SubtypeEC50 (µM)Agonist Efficacy (%)
8pGluN1/2C0.07428
8hGluN1/2CNot specified57

These results indicate that while some derivatives act as partial agonists, others may inhibit glycine responses at certain receptor subtypes, highlighting their complex pharmacological profiles .

3. Therapeutic Implications

The modulation of NMDA receptors by this compound derivatives presents several therapeutic avenues:

  • Neurological Disorders : Given the role of NMDA receptors in synaptic plasticity and memory function, these compounds could be explored for their potential in treating conditions like Alzheimer's disease, schizophrenia, and depression.
  • Pain Management : The ability to modulate glycine receptors may also extend to analgesic applications, particularly in neuropathic pain management where NMDA receptor overactivity is implicated.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of compounds similar to this compound:

  • Study on Glycine Site Agonists :
    • A study evaluated various analogs for their ability to activate NMDA receptors selectively. Compounds showed varied agonist efficacy depending on the receptor subtype targeted, suggesting tailored approaches for drug design based on receptor specificity .
  • Antitumor Activity :
    • While not directly related to this compound, related compounds have shown promising antitumor activities against various cancer cell lines, indicating a broader spectrum of biological activity that could be further explored for therapeutic development .

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